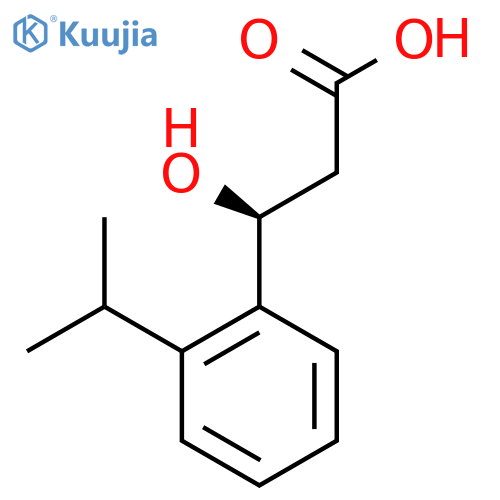

Cas no 2227742-47-2 ((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)

(3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid

- (3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid

- 2227742-47-2

- EN300-1769738

-

- インチ: 1S/C12H16O3/c1-8(2)9-5-3-4-6-10(9)11(13)7-12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)/t11-/m0/s1

- InChIKey: NYBDIPVZGBVUGI-NSHDSACASA-N

- ほほえんだ: O[C@@H](CC(=O)O)C1C=CC=CC=1C(C)C

計算された属性

- せいみつぶんしりょう: 208.109944368g/mol

- どういたいしつりょう: 208.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

(3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1769738-0.25g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1769738-0.1g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1769738-0.5g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1769738-0.05g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1769738-1.0g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1769738-5.0g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1769738-10.0g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1769738-10g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1769738-1g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1769738-2.5g |

(3S)-3-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid |

2227742-47-2 | 2.5g |

$3249.0 | 2023-09-20 |

(3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

(3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acidに関する追加情報

Exploring the Potential of (3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid (CAS No. 2227742-47-2) in Modern Research and Applications

In the realm of organic chemistry and pharmaceutical research, (3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid (CAS No. 2227742-47-2) has emerged as a compound of significant interest. This chiral hydroxy acid derivative, characterized by its unique stereochemistry and functional groups, offers a wide range of potential applications, from drug development to material science. Its molecular structure, featuring a phenylpropanoic acid backbone with a hydroxy group at the 3S position and an isopropyl substituent, makes it a versatile building block for synthetic chemistry.

The growing demand for chiral intermediates in the pharmaceutical industry has placed compounds like (3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid in the spotlight. Researchers are particularly interested in its potential as a precursor for enantioselective synthesis, a critical process in the production of active pharmaceutical ingredients (APIs). Its stereochemical purity and functional group compatibility make it an attractive candidate for designing targeted therapies, especially in the fields of metabolic disorders and inflammatory diseases.

Beyond pharmaceuticals, CAS No. 2227742-47-2 has also garnered attention in the field of green chemistry. With increasing emphasis on sustainable synthesis and biodegradable materials, this compound's potential as a bio-based platform chemical is being explored. Its hydroxy acid moiety could serve as a key component in the development of eco-friendly polymers or biocatalysts, aligning with global trends toward circular economy practices.

Recent advancements in analytical techniques have enabled more precise characterization of (3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid. Modern spectroscopic methods, including NMR and mass spectrometry, along with chromatographic separation technologies, have improved the ability to study its stereochemical properties and purity profiles. These developments are crucial for researchers investigating its structure-activity relationships and potential biological interactions.

The compound's relevance extends to current discussions about personalized medicine and precision drug delivery. Its chiral nature makes it particularly interesting for drug formulation studies, where enantiomeric purity can significantly impact therapeutic efficacy and safety profiles. As the pharmaceutical industry moves toward more patient-specific treatments, compounds with well-defined stereocenters like 2227742-47-2 are becoming increasingly valuable.

From a synthetic chemistry perspective, (3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid presents interesting challenges and opportunities. Researchers are exploring various asymmetric synthesis routes to produce this compound with high enantiomeric excess. The development of efficient catalytic systems for its production could have broader implications for the synthesis of similar chiral building blocks, potentially reducing costs and improving accessibility for research purposes.

In the context of drug discovery, this compound's structural features make it a promising scaffold for medicinal chemistry applications. The presence of both hydrophilic and hydrophobic regions in its molecular structure suggests potential for optimized pharmacokinetic properties. Computational chemists are particularly interested in modeling its interactions with various biological targets, using advanced molecular docking and quantum mechanical calculations.

The safety profile and toxicological aspects of CAS No. 2227742-47-2 are also subjects of ongoing research. While not classified as hazardous, comprehensive risk assessment studies are essential for its potential applications in consumer products or pharmaceuticals. This aligns with current regulatory trends emphasizing chemical safety and transparency in material usage across industries.

Looking toward the future, (3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid may play a role in emerging technologies such as biocatalysis and enzyme engineering. Its structure suggests potential as a substrate or intermediate in biotechnological processes, possibly contributing to more efficient biomanufacturing methods. This could be particularly relevant for industries seeking greener alternatives to traditional chemical synthesis.

For researchers and industry professionals seeking information about this compound, key considerations include its synthetic accessibility, stereochemical stability, and potential derivatization pathways. The scientific community continues to investigate its fundamental properties while exploring practical applications that could benefit from its unique molecular architecture. As with many specialized chemicals, collaboration between academic researchers and industrial partners will likely drive future innovations involving this interesting molecule.

2227742-47-2 ((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid) 関連製品

- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)

- 1801267-04-8(2H-Indazole, 6-chloro-2-methyl-5-nitro-)

- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

- 1466620-51-8(4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)

- 200503-12-4(Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)

- 1261964-08-2(3-Bromo-5-(3-formylphenyl)phenol)

- 91799-71-2(1-Chloro-8-iodonaphthalene)

- 2229020-21-5(2-methyl-2-(4-methylpyridin-3-yl)propanal)

- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)

- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)